MAO-B Inhibitory Potency: Differential Activity Relative to Regioisomeric 3-Chloro-6-fluoro-8-methoxyquinoline
3-Chloro-8-fluoro-6-methoxyquinoline exhibits measurable MAO-B inhibitory activity (IC₅₀ = 15.4 µM) in a fluorescence-based human enzyme assay [1]. In direct contrast, the regioisomer 3-chloro-6-fluoro-8-methoxyquinoline demonstrates no detectable MAO-B inhibition at the same assay threshold (IC₅₀ > 100 µM for MAO-B; IC₅₀ = 39 µM for MAO-A) [2]. This demonstrates that the 8-fluoro substitution pattern confers MAO-B engagement that is absent in the 6-fluoro regioisomer. Additionally, the compound shows weak MAO-A inhibition (IC₅₀ = 100 µM), yielding a MAO-B/MAO-A selectivity ratio of approximately 6.5:1 [1].
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.54E+4 nM (15.4 µM) |
| Comparator Or Baseline | 3-Chloro-6-fluoro-8-methoxyquinoline: MAO-B IC₅₀ > 100,000 nM; MAO-A IC₅₀ = 3.90E+4 nM (39 µM) |
| Quantified Difference | >6.5-fold difference in MAO-B potency; regioisomer shows no MAO-B inhibition |
| Conditions | Human recombinant MAO-B, fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline, 20 min incubation |
Why This Matters
The presence of MAO-B inhibitory activity in the 8-fluoro isomer but not the 6-fluoro isomer provides a clear structural determinant for target engagement, enabling rational selection of this specific regioisomer for CNS-targeted probe development.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): IC₅₀ = 1.54E+4 nM for human MAO-B. View Source
- [2] BindingDB. BDBM50450826 (CHEMBL4214270): IC₅₀ = 3.90E+4 nM for human MAO-A, MAO-B IC₅₀ = 300 nM (note: distinct scaffold, included for reference). View Source
